

BRD-4592: A Deep Dive into its Discovery and Synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: BRD-4592

Cat. No.: B15565538

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An In-depth Technical Guide on the Allosteric Inhibitor of Mycobacterium tuberculosis Tryptophan Synthase

BRD-4592 is a novel synthetic azetidine derivative that has been identified as a potent and specific allosteric inhibitor of Mycobacterium tuberculosis (Mtb) tryptophan synthase (TrpAB). This discovery presents a promising new avenue for the development of antitubercular therapeutics targeting a previously unexploited enzyme crucial for the in vivo survival of the pathogen.

Discovery of a Novel Antitubercular Agent

BRD-4592 was discovered through a high-throughput screening of a diversity-oriented synthesis (DOS) library against whole-cell M. tuberculosis. The compound, chemically identified as (2R,3S,4R)-3-(2'-fluoro-[1,1'-biphenyl]-4-yl)-4-(hydroxymethyl)azetidine-2-carbonitrile, exhibited potent bactericidal activity against Mtb. Subsequent mechanism-of-action studies revealed that **BRD-4592** targets tryptophan synthase, an enzyme essential for the de novo biosynthesis of tryptophan in Mtb.

The discovery of **BRD-4592** is significant as it represents a novel class of inhibitors that bind to an allosteric site at the interface of the α and β subunits of the TrpAB enzyme complex. This binding mode leads to a multifaceted inhibition of the enzyme's catalytic activity, making it a promising candidate for further drug development.

Quantitative Data Summary

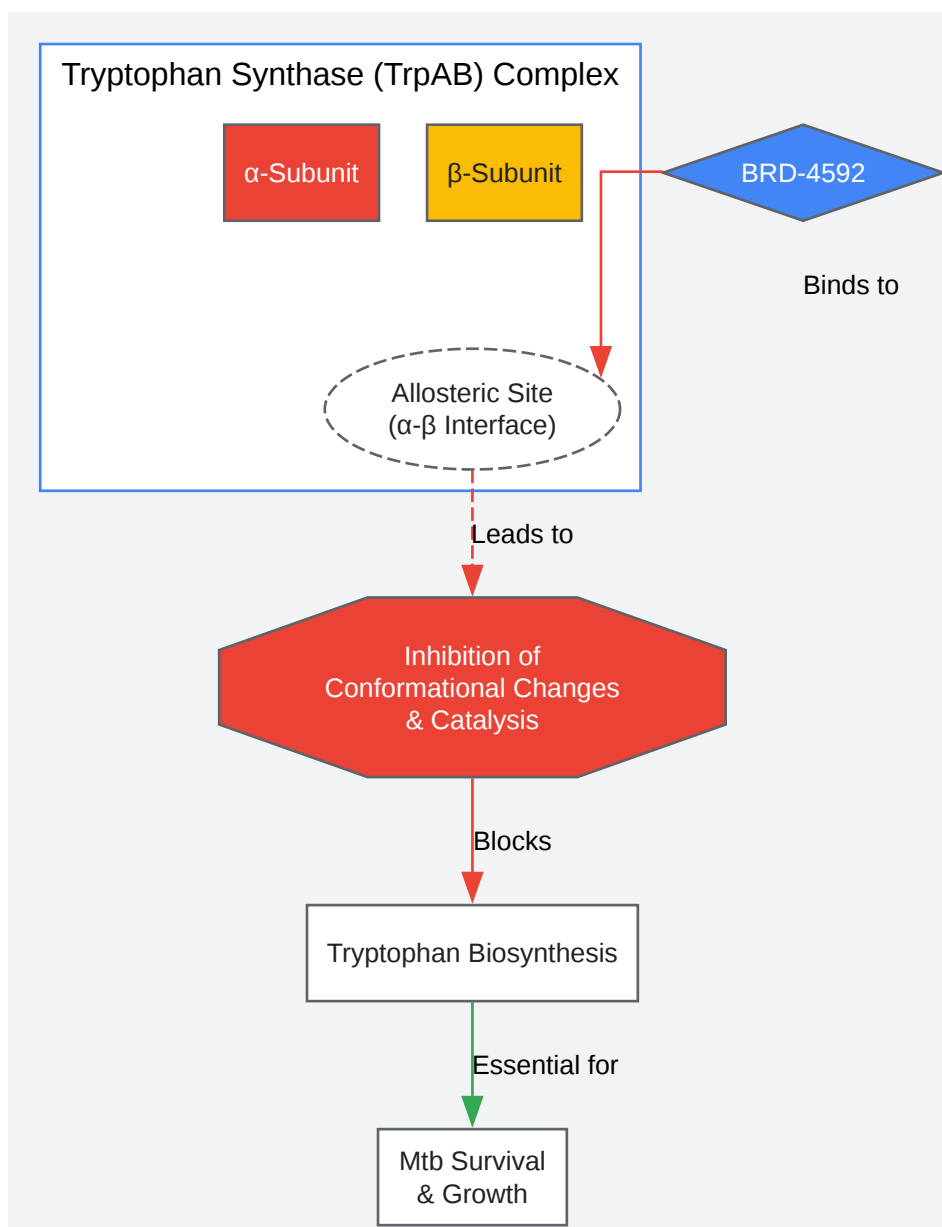
The following table summarizes the key quantitative data reported for **BRD-4592**.

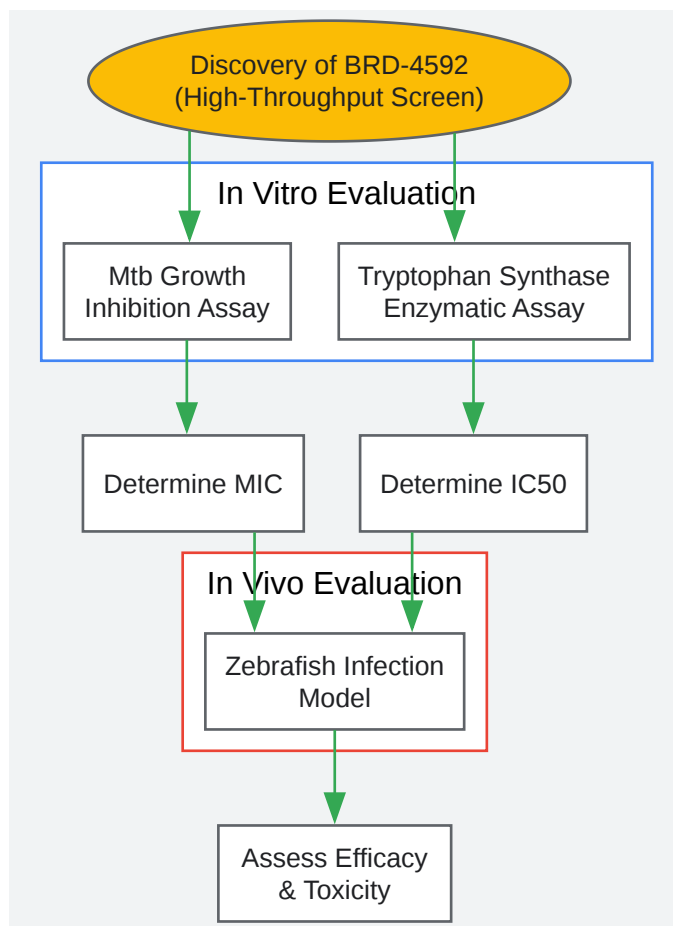
Parameter	Value	Reference
IUPAC Name	(2R,3S,4R)-3-(2'-fluoro-[1,1'-biphenyl]-4-yl)-4-(hydroxymethyl)azetidine-2-carbonitrile	[1]
CAS Number	2119598-24-0	[1]
Molecular Formula	C ₁₇ H ₁₅ FN ₂ O	[1]
Molecular Weight	282.32 g/mol	[1]
IC ₅₀ (TrpAB α -subunit)	70.9 nM	[1]
IC ₅₀ (TrpAB β -subunit)	22.6 nM	

Signaling Pathway and Mechanism of Action

BRD-4592 functions by allosterically inhibiting the tryptophan synthase (TrpAB) enzyme in *Mycobacterium tuberculosis*. TrpAB is a heterodimeric complex responsible for the final two steps in tryptophan biosynthesis. The α -subunit catalyzes the conversion of indole-3-glycerol phosphate (IGP) to indole, which is then channeled to the β -subunit. The β -subunit, in a pyridoxal phosphate (PLP)-dependent reaction, condenses indole with serine to produce tryptophan.

BRD-4592 binds to a novel allosteric pocket at the interface of the α and β subunits. This binding event disrupts the intricate communication and conformational changes required for the coordinated catalytic activity of the two subunits, effectively shutting down tryptophan production. As tryptophan is an essential amino acid that Mtb cannot acquire from its host environment during infection, inhibition of its synthesis leads to bacterial cell death.





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References

- 1. medkoo.com [medkoo.com]
- To cite this document: BenchChem. [BRD-4592: A Deep Dive into its Discovery and Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15565538#brd-4592-discovery-and-synthesis-pathway\]](https://www.benchchem.com/product/b15565538#brd-4592-discovery-and-synthesis-pathway)

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